

# Application Notes and Protocols for HMPL-453 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | FK-453   |           |  |  |  |
| Cat. No.:            | B1672742 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration and evaluation of HMPL-453, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following sections summarize its in vitro and in vivo activity, along with detailed protocols for key experimental procedures.

### Introduction

HMPL-453, also known as fanregratinib, is a novel small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers.[1][5][6] HMPL-453 has demonstrated significant anti-tumor activity in preclinical models harboring such FGFR alterations, supporting its clinical development as a single agent and in combination therapies.[5][6][7]

### **Mechanism of Action**

HMPL-453 exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[5][6] This blockade prevents the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with aberrant FGFR signaling.[5][6] Preclinical studies have shown that HMPL-453 has weaker activity against FGFR4, highlighting its selectivity.[5][6]



## **Quantitative Data Summary**

The preclinical efficacy of HMPL-453 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of HMPL-453

| Target/Assay                           | Cell<br>Line/Recombinant<br>Enzyme                | IC50/GI50 (nM)                                                           | Notes                                                              |
|----------------------------------------|---------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------|
| Kinase Inhibition                      | Recombinant FGFR1                                 | 6                                                                        | Potent inhibition of FGFR1 kinase activity. [5][6]                 |
| Recombinant FGFR2                      | 4                                                 | Potent inhibition of FGFR2 kinase activity. [5][6]                       |                                                                    |
| Recombinant FGFR3                      | 6                                                 | Potent inhibition of FGFR3 kinase activity. [5][6]                       |                                                                    |
| Recombinant FGFR4                      | 425                                               | Weaker activity against FGFR4, indicating selectivity. [5][6]            |                                                                    |
| Anti-proliferation                     | Tumor cell lines with dysregulated FGFR signaling | 3 - 105                                                                  | Selective inhibition of proliferation in FGFR-altered cells.[5][6] |
| Cell lines lacking<br>FGFR aberrations | > 1500                                            | Minimal effect on cells<br>without FGFR<br>pathway activation.[5]<br>[6] |                                                                    |

Table 2: In Vivo Anti-Tumor Efficacy of HMPL-453 in Xenograft Models



| Tumor Model                               | Mouse Strain                          | Treatment                           | Dosing<br>Regimen      | Outcome                                                                 |
|-------------------------------------------|---------------------------------------|-------------------------------------|------------------------|-------------------------------------------------------------------------|
| Multiple FGFR-<br>altered tumor<br>models | Nu/Nu nude mice                       | HMPL-453<br>(single agent)          | Oral<br>administration | Remarkable and dose-dependent anti-tumor activity.[5][6]                |
| Multiple FGFR-<br>altered tumor<br>models | Nu/Nu nude mice                       | HMPL-453<br>(single agent)          | 50 mg/kg/day<br>(oral) | Induced tumor regression in most models tested.[5][6]                   |
| FGFR2-AHCYL1<br>fusion NIH/3T3<br>model   | BALB/c mice<br>(immune-<br>competent) | HMPL-453 +<br>anti-PD-1<br>antibody | Not specified          | Significantly improved antitumor activity compared to single agents.[5] |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of HMPL-453 within the FGFR signaling pathway and a typical experimental workflow for its preclinical evaluation.





Click to download full resolution via product page

Caption: HMPL-453 inhibits the FGFR signaling pathway.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for HMPL-453.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the preclinical evaluation of HMPL-453 are provided below. These are representative protocols based on standard laboratory practices.



## **Protocol 1: In Vitro FGFR Kinase Inhibition Assay**

This protocol is based on the principles of the Transcreener™ Fluorescence Polarization assay or Z'-LYTE kinase assay mentioned in the literature.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against recombinant FGFR1, 2, and 3 kinases.

#### Materials:

- Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
- ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- HMPL-453 stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
- 384-well assay plates (low-volume, white)
- Plate reader capable of luminescence or fluorescence polarization detection

- Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations (e.g., from 1 μM to 0.01 nM). Include a DMSO-only control.
- Kinase Reaction: a. To each well of a 384-well plate, add 2.5 μL of the diluted HMPL-453 compound or DMSO control. b. Add 2.5 μL of the kinase/substrate mix (pre-diluted in reaction buffer). c. Initiate the reaction by adding 5 μL of ATP solution (final concentration should be at the Km for each respective kinase).
- Incubation: Incubate the plate at room temperature for 60 minutes.



- Detection: a. Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo<sup>™</sup> reagent to stop the kinase reaction and deplete remaining ATP). b. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. c. Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).
- Data Acquisition: Read the luminescence or fluorescence polarization on a compatible plate reader.
- Data Analysis: Calculate the percentage of inhibition for each HMPL-453 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a fourparameter logistic curve using appropriate software (e.g., GraphPad Prism).

## **Protocol 2: In Vitro Cell Proliferation Assay**

This protocol describes a general method using CellTiter-Glo® Luminescent or CCK-8 assays to measure the anti-proliferative activity of HMPL-453.[5][6]

Objective: To determine the half-maximal growth inhibition concentration (GI50) of HMPL-453 in cancer cell lines with and without FGFR alterations.

#### Materials:

- Cancer cell lines (e.g., with FGFR2 fusion and without FGFR alterations)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- HMPL-453 stock solution (10 mM in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
- 96-well clear-bottom white plates (for luminescence) or standard 96-well plates (for colorimetric)
- Luminometer or spectrophotometer



- Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well in 100 μL of medium). c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment: a. Prepare a serial dilution of HMPL-453 in culture medium. b.
   Remove the old medium from the plates and add 100 μL of medium containing the various concentrations of HMPL-453 or DMSO control.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
- Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 μL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSOtreated control wells. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal doseresponse curve.

# Protocol 3: Western Blotting for FGFR Signaling Pathway Analysis

This protocol outlines the procedure to detect the phosphorylation status of FGFR and downstream proteins like ERK.[5][6]

Objective: To assess the inhibitory effect of HMPL-453 on the FGFR signaling pathway in cancer cells.

#### Materials:

- FGFR-altered cancer cell line
- HMPL-453
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

- Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b.
   Treat cells with various concentrations of HMPL-453 for a specified time (e.g., 2 hours). c.
   Wash cells with ice-cold PBS and lyse with 100 μL of lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: a. Denature 20-30 μg of protein per sample by boiling with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
   b. Incubate the membrane with primary antibody (e.g., anti-p-FGFR) overnight at 4°C. c.
   Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
- Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.



 Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total FGFR, total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

## Protocol 4: In Vivo Tumor Xenograft Model Study

This protocol provides a general framework for assessing the anti-tumor efficacy of HMPL-453 in nude mice bearing human tumor xenografts.[5][6]

Objective: To evaluate the in vivo anti-tumor activity of orally administered HMPL-453.

#### Materials:

- Nu/Nu nude mice (e.g., 6-8 weeks old)
- FGFR-altered human cancer cell line
- Matrigel (optional)
- HMPL-453 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Animal housing and care facilities compliant with ethical guidelines

- Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, potentially mixed with Matrigel) into the flank of each mouse.
- Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). b. When tumors reach a mean volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., n=8-10 per group). Groups may include vehicle control and different dose levels of HMPL-453.



- Drug Administration: a. Administer HMPL-453 or vehicle control orally (e.g., by gavage) according to the planned schedule (e.g., once daily, 50 mg/kg).
- Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the general health and behavior of the mice.
- Study Termination: a. Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. b. Excise tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
- Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) percentage. c. Perform statistical analysis to compare treatment groups with the vehicle control group.

# Protocol 5: In Vivo Combination Study with Anti-PD-1 Antibody

This protocol is for evaluating the synergistic effect of HMPL-453 with an immune checkpoint inhibitor in an immunocompetent mouse model.[5][6]

Objective: To determine if HMPL-453 can enhance the anti-tumor efficacy of an anti-PD-1 antibody.

#### Materials:

- Immunocompetent mice (e.g., BALB/c)
- Syngeneic tumor cell line with FGFR alteration (e.g., engineered NIH/3T3 with FGFR2 fusion)
- HMPL-453 for oral administration
- Anti-mouse PD-1 antibody for intraperitoneal injection
- Isotype control antibody



- Tumor Implantation: Subcutaneously inject syngeneic tumor cells into the flank of immunocompetent mice.
- Grouping and Treatment: a. Once tumors are established, randomize mice into four groups: (1) Vehicle + Isotype control, (2) HMPL-453 + Isotype control, (3) Vehicle + anti-PD-1 antibody, (4) HMPL-453 + anti-PD-1 antibody. b. Administer HMPL-453 orally as per the determined schedule. c. Administer the anti-PD-1 antibody or isotype control via intraperitoneal injection (e.g., twice a week).
- Monitoring and Endpoint: a. Monitor tumor growth and animal health as described in Protocol
   4. b. At the end of the study, tumors and spleens can be harvested for immune profiling (e.g., by flow cytometry) to analyze changes in the tumor microenvironment.
- Data Analysis: Compare tumor growth curves among the four groups to assess for synergistic anti-tumor activity. Analyze immune cell populations to understand the mechanism of synergy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HUTCHMED Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
- 2. HUTCHMED Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 3. HUTCHMED HUTCHMED Initiates Phase Ib/II Study of HMPL-453 in Combination with Chemotherapy or Toripalimab for Advanced Solid Tumors in China [hutch-med.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. hutch-med.com [hutch-med.com]



 To cite this document: BenchChem. [Application Notes and Protocols for HMPL-453 in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#hmpl-453-administration-in-preclinical-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com